

Protocol for Solvent Extraction using Bis(decyl) Hydrogen Phosphate (DDP)

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Compound of Interest

Compound Name: *Didecyl hydrogen phosphate*

CAS No.: *7795-87-1*

Cat. No.: *B1582004*

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Executive Summary & Chemical Identity[1]

Bis(decyl) hydrogen phosphate (DDP) is an acidic organophosphorus extractant used for the separation of transition metals, rare earth elements (REEs), and the ion-pair extraction of basic pharmaceutical compounds.

Unlike its branched isomer D2EHPA (di-2-ethylhexyl phosphoric acid), DDP features straight decyl chains. This structural difference confers distinct physicochemical properties:

- **Faster Kinetics:** Reduced steric hindrance around the phosphoryl group allows for faster metal complexation rates.
- **Lower Solubility of Complexes:** The lack of branching increases the risk of "third phase" formation (phase splitting), necessitating precise modifier protocols.
- **Selectivity:** Often exhibits different separation factors for adjacent lanthanides compared to branched analogues due to packing density in the coordination sphere.

Chemical Profile



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Mechanism of Action

DDP operates primarily via a Cation Exchange mechanism. In non-polar diluents (e.g., kerosene, dodecane), DDP exists as a hydrogen-bonded dimer.

The Extraction Equilibrium

When extracting a metal cation (

) from an aqueous phase, the proton on the DDP dimer is exchanged for the metal ion. The general equation is:

- : Dimeric form of DDP.
- : Charge of the metal ion.
- : Protons released into the aqueous phase (causing pH drop).

Visualization: Dimerization & Chelation

The following diagram illustrates the dimerization of DDP in the organic phase and the subsequent "claw-like" chelation of a metal ion.



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Preparation & Formulation Protocol

Critical Insight: Commercial DDP often contains mono-decyl phosphate (MDP) impurities. MDP is more water-soluble and can cause severe emulsion problems. Pre-equilibration and washing are mandatory.

Reagent Purification (The "Carbonate Wash")

- Dissolution: Dissolve crude DDP in your chosen diluent (e.g., n-heptane or kerosene) to a concentration of 0.5 M.
- Scrubbing: Contact the organic phase with 5% Sodium Carbonate () solution at a 1:1 volume ratio.
 - Rationale: This converts mono-esters (stronger acids) into water-soluble sodium salts, while the di-ester (DDP) remains in the organic phase as a sodium salt or dimer depending on pH.
- Acidification: Contact the scrubbed organic phase with 1 M Sulfuric Acid () to reprotonate the DDP back to its acid form.
- Wash: Wash with deionized water until the aqueous raffinate pH is neutral.

Solvent Formulation (Preventing Third Phase)

Straight-chain extractants like DDP are prone to forming a "third phase" (a heavy, extractant-rich organic layer) when loaded with metal, due to the limited solubility of the metal-ligand complex in aliphatic diluents.

Standard Formulation:

- Extractant: 0.1 M – 0.5 M DDP (depending on feed concentration).
- Diluent: Low-aromatic Kerosene (e.g., Exxsol D80) or n-Dodecane.
- Phase Modifier (REQUIRED): 5% - 10% v/v Isodecanol or TBP (Tributyl Phosphate).
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The modifier acts as a co-solvent, increasing the polarity of the organic phase just enough to solubilize the metal-DDP complex without significantly suppressing extraction efficiency.

General Extraction Workflow

This protocol applies to the extraction of divalent/trivalent metals (e.g.,

,

,

) or basic pharmaceutical amines.

Experimental Parameters



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Step-by-Step Procedure

- Feed Preparation: Adjust the aqueous feed to the optimal pH (typically pH 2.0 – 4.0 for transition metals; pH < 1.0 for REEs). Use
or
.
- Contacting:
 - Combine Organic (DDP + Diluent + Modifier) and Aqueous Feed in a jacketed separation funnel or mixer-settler.
 - Agitate for 10 minutes.
 - Monitor pH: The pH will drop as extraction proceeds. For pH-dependent extractions, maintain pH by adding small aliquots of
(saponification) or using a buffer.
- Phase Separation: Allow phases to settle.
 - Visual Check: Look for a third phase at the interface. If present, increase Modifier concentration or temperature.[6]
- Scrubbing (Optional):

- **Conditioning:** Ensure the aqueous feed pH is below the pKa of the drug (ensuring it is protonated/cationic) but above the pKa of DDP (approx 3.5) if possible, although DDP works well even in acidic media due to its strong dimerization.
- **Extraction:** Use DDP in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for analytical scale.
 - Note: For pharma, toxic diluents like kerosene are replaced with heptane or MTBE.
- **Recovery:** Back-extract the drug by contacting the organic phase with a high pH aqueous buffer (pH > pKa of drug). The drug becomes neutral and returns to the aqueous phase (or stays in organic if it's naturally lipophilic), or use a very strong acid to break the ion pair.

Troubleshooting & Optimization



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